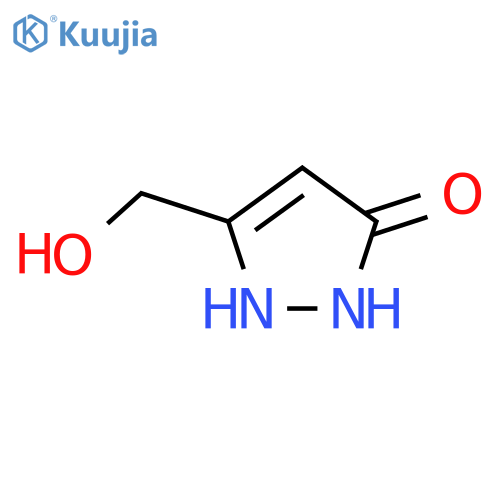

Cas no 70498-81-6 (3-(hydroxymethyl)-1h-pyrazol-5-ol)

70498-81-6 structure

商品名:3-(hydroxymethyl)-1h-pyrazol-5-ol

3-(hydroxymethyl)-1h-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

-

- 3-(hydroxymethyl)-1h-pyrazol-5-ol

- 5-(hydroxymethyl)-1,2-dihydropyrazol-3-one

- 5-hydroxy-3-hydroxymethylpyrazole

- 5-hydroxymethyl-2H-pyrazol-3-ol

- 70498-81-6

- 5-hydroxymethyl-1h-pyrazol-3-ol

- BDBM50339007

- UAVGIEIWZYNZML-UHFFFAOYSA-N

- C90528

- DTXSID60500798

- EN300-702627

- SCHEMBL11314931

- SCHEMBL2652640

- CS-0378734

- Z1198176676

- AKOS006285510

- AB44010

- 5-(Hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one

- FT-0743955

- CHEMBL1688204

- DB-028072

-

- インチ: InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h1,7H,2H2,(H2,5,6,8)

- InChIKey: UAVGIEIWZYNZML-UHFFFAOYSA-N

- ほほえんだ: C1=C(NNC1=O)CO

計算された属性

- せいみつぶんしりょう: 114.04300

- どういたいしつりょう: 114.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 61.4Ų

じっけんとくせい

- PSA: 69.14000

- LogP: -0.39240

3-(hydroxymethyl)-1h-pyrazol-5-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM524308-1g |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 97% | 1g |

$1289 | 2022-06-10 | |

| Enamine | EN300-702627-0.1g |

3-(hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95.0% | 0.1g |

$470.0 | 2025-03-12 | |

| Enamine | EN300-702627-0.5g |

3-(hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95.0% | 0.5g |

$1058.0 | 2025-03-12 | |

| 1PlusChem | 1P00FC7F-1g |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95% | 1g |

$1733.00 | 2025-02-27 | |

| A2B Chem LLC | AH14859-2.5g |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95% | 2.5g |

$2835.00 | 2024-04-19 | |

| A2B Chem LLC | AH14859-50mg |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95% | 50mg |

$367.00 | 2024-04-19 | |

| Aaron | AR00FCFR-100mg |

3-(HYDROXYMETHYL)-1H-PYRAZOL-5-OL |

70498-81-6 | 95% | 100mg |

$672.00 | 2023-12-13 | |

| Aaron | AR00FCFR-1g |

3-(HYDROXYMETHYL)-1H-PYRAZOL-5-OL |

70498-81-6 | 95% | 1g |

$1891.00 | 2023-12-13 | |

| 1PlusChem | 1P00FC7F-50mg |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95% | 50mg |

$445.00 | 2025-02-27 | |

| 1PlusChem | 1P00FC7F-500mg |

3-(Hydroxymethyl)-1H-pyrazol-5-ol |

70498-81-6 | 95% | 500mg |

$1364.00 | 2025-02-27 |

3-(hydroxymethyl)-1h-pyrazol-5-ol 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

70498-81-6 (3-(hydroxymethyl)-1h-pyrazol-5-ol) 関連製品

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬